BIX 01294
概要
説明
BIX 01294は、ジアゼピン-キナゾリナミン誘導体であり、G9a様タンパク質およびG9aヒストンリシンメチルトランスフェラーゼの選択的、細胞透過性阻害剤です。 This compoundは、遺伝子サイレンシングとクロマチン構造調節において重要な役割を果たすリシン9(H3K9me2)におけるヒストンH3のジメチル化の生成を選択的に阻害する能力で知られています .
科学的研究の応用
BIX 01294 has a wide range of scientific research applications:
Chemistry: It is used as a selective inhibitor in studies involving histone methyltransferases.
Biology: this compound is employed in research on gene expression regulation, chromatin structure, and epigenetics.
作用機序
BIX 01294は、ヒストン結合部位を占めることにより、G9aとG9a様タンパク質を阻害し、ヒストンとの相互作用を防ぎます。この阻害は、遺伝子サイレンシングとクロマチン構造調節に不可欠なリシン9(H3K9me2)におけるヒストンH3のジメチル化の減少につながります。 この化合物は、特定のがん細胞においてオートファジーとアポトーシスも誘導し、治療薬としての可能性に貢献しています .
生化学分析
Biochemical Properties
BIX 01294 Trihydrochloride inhibits G9a and GLP by competing for binding with the amino acids N-terminal of the substrate lysine residue . It has been shown to reduce global levels of H3K9me2, a histone modification associated with gene repression . The compound interacts with the histone methyltransferase EHMT2 (euchromatic histone-lysine N-methyltransferase 2) and reduces H3K9me2 levels in cells .
Cellular Effects
This compound Trihydrochloride has been shown to have significant effects on various types of cells and cellular processes. It can induce autophagy-dependent differentiation of glioma stem-like cells . In human peripheral mononuclear cells, treatment with this compound Trihydrochloride decreased H3K9me2 levels and increased selected mRNA levels .
Molecular Mechanism
The molecular mechanism of this compound Trihydrochloride involves its interaction with histone methyltransferases. It inhibits the activity of G9a and GLP by competing for binding with the amino acids N-terminal of the substrate lysine residue . This leads to a decrease in H3K9me2 levels, thereby affecting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound Trihydrochloride has been shown to cause a reduction in H3K9me2 levels in primary and recurrent tumor cells over a period of 6 days
Dosage Effects in Animal Models
In animal models, peripheral administration of this compound Trihydrochloride decreased cortical H3K9me2 levels and increased schizophrenia candidate gene expression . The effects of different dosages of this compound in animal models need to be further investigated.
準備方法
BIX 01294は、レトロ合成分析と収束合成アプローチを使用して合成することができます。出発物質は、2-アミノ-4,5-ジメトキシ安息香酸と尿素です。合成には、環化、塩素化、および2段階のアミノ分解の4つの主要なステップが含まれます。 最終ステップは、マイクロ波照射を必要とせず、穏やかな条件下でメタンスルホン酸を触媒として使用し、75.5%の収率をもたらします .
化学反応の分析
BIX 01294は、以下を含むさまざまな化学反応を起こします。
酸化と還元:
置換: この化合物は、特にジアゼピン-キナゾリナミン構造を含む置換反応を受けることができます。
一般的な試薬と条件: メタンスルホン酸は、this compoundの合成において一般的に触媒として使用されます。
主要な生成物: これらの反応の一次生成物はthis compound自体であり、特定の反応条件に応じて潜在的な副生成物が存在します。
科学研究への応用
This compoundは、幅広い科学研究への応用があります。
化学: ヒストンメチルトランスフェラーゼを含む研究において、選択的阻害剤として使用されます。
生物学: this compoundは、遺伝子発現調節、クロマチン構造、エピジェネティクスの研究に使用されています。
医学: この化合物は、特にオートファジーとアポトーシスを誘導することにより、上咽頭癌細胞の増殖を阻害する、がん研究で可能性を示しています.
産業: This compoundは、特に異常なヒストンメチル化を含む状態の新しい治療戦略と創薬の開発に使用されています.
類似化合物との比較
BIX 01294は、G9aとG9a様タンパク質阻害剤としての高い選択性と効力により、ユニークです。類似の化合物には以下が含まれます。
UNC0638: G9aとG9a様タンパク質の別の選択的阻害剤ですが、効力と選択性のプロファイルが異なります。
GSK343: EZH2の別の選択的阻害剤であり、別のヒストンマークを標的とする、別のヒストンメチルトランスフェラーゼです。
This compoundは、G9aとG9a様タンパク質の特異的な阻害により際立っており、エピジェネティック研究と潜在的な治療用途における貴重なツールとなっています。
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N6O2.3ClH/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMURUEPQXKJIPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41Cl3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017374 | |
Record name | BIX 01294 trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392399-03-9 | |
Record name | BIX-01294 trihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392399039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIX 01294 trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIX-01294 trihydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57HBY4AC4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BIX 01294?
A1: this compound acts as a substrate-competitive inhibitor of EHMT2 and EHMT1. [] This means it competes with the natural substrate, histone H3, for binding to the active site of these enzymes.
Q2: What are the downstream effects of this compound inhibiting EHMT2/GLP?
A2: Inhibition of EHMT2/GLP by this compound primarily results in a decrease in the levels of histone H3 lysine 9 dimethylation (H3K9me2) [, ], a repressive epigenetic mark associated with transcriptional silencing. This can lead to:
- Reactivation of silenced genes: this compound can reactivate the expression of tumor suppressor genes and other genes involved in cell cycle regulation, apoptosis, and differentiation. [, , , , , , ]
- Induction of apoptosis and autophagy: this compound can induce both apoptosis (programmed cell death) and autophagy (a cellular recycling process) in various cancer cell lines. [, , , , ]
- Inhibition of cell proliferation, migration, and invasion: this compound treatment has been shown to reduce the growth, movement, and invasive potential of various cancer cells. [, , , , ]
- Sensitization to other therapeutic agents: this compound can enhance the efficacy of other anti-cancer therapies, such as TRAIL and melphalan. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound trihydrochloride has the molecular formula C19H25N5O2 • 3HCl and a molecular weight of 456.8 g/mol.
Q4: How do structural modifications of this compound affect its activity?
A4: Studies exploring this compound analogues reveal that specific structural modifications can alter its activity and selectivity:
- Desmethoxyquinazolines: Replacing methoxy groups with other substituents can lead to a loss of EHMT2/GLP inhibitory activity while gaining selectivity towards DNA methyltransferase DNMT3A. []
- Modifications affecting interaction with substrate arginine: Replacing hydrophobic segments with guanidine groups mimicking arginine can enhance binding affinity and potentially increase potency. []
Q5: What types of in vitro assays have been used to study this compound's effects?
A5: Researchers have employed various in vitro assays to investigate this compound, including:
- Cell viability and proliferation assays: Assess the impact of this compound on cell survival and growth. [, , , , , ]
- Apoptosis and autophagy assays: Determine the ability of this compound to induce cell death pathways. [, , , ]
- Cell migration and invasion assays: Evaluate the influence of this compound on the metastatic potential of cancer cells. [, , ]
- Chromatin immunoprecipitation (ChIP) assays: Examine the binding of specific proteins or histone modifications to DNA regions. [, , , ]
- Reporter gene assays: Analyze the effect of this compound on the expression of specific genes. []
Q6: Has this compound been tested in animal models?
A6: Yes, this compound has been investigated in several animal models, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。